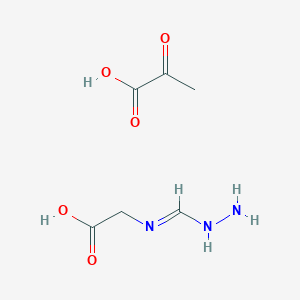
2-(Hydrazinylmethylideneamino)acetic acid;2-oxopropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Hydrazinylmethylideneamino)acetic acid and 2-oxopropanoic acid are two distinct chemical compounds with unique properties and applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
- 2-(Hydrazinylmethylideneamino)acetic acid:
- This compound can be synthesized through the reaction of hydrazine with glyoxylic acid under controlled conditions. The reaction typically involves the use of a solvent such as ethanol and requires careful temperature regulation to ensure the formation of the desired product.
- 2-oxopropanoic acid:
- 2-oxopropanoic acid can be prepared through the oxidation of lactic acid using oxidizing agents such as potassium permanganate or hydrogen peroxide. Another method involves the decarboxylation of tartaric acid in the presence of heat.
- 2-(Hydrazinylmethylideneamino)acetic acid:
- Industrial production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure consistent quality and yield. The process typically includes purification steps such as recrystallization or chromatography.
- 2-oxopropanoic acid:
- Industrially, 2-oxopropanoic acid is produced through the fermentation of glucose using specific strains of bacteria or yeast. The fermentation broth is then subjected to purification processes to isolate the acid.
Analyse Des Réactions Chimiques
Types of Reactions:
- 2-(Hydrazinylmethylideneamino)acetic acid:
- This compound undergoes various reactions, including oxidation, reduction, and substitution. It can react with oxidizing agents to form corresponding hydrazones and with reducing agents to yield hydrazides.
- 2-oxopropanoic acid:
- 2-oxopropanoic acid is involved in several key reactions, such as decarboxylation to form acetaldehyde and carbon dioxide, and reduction to form lactic acid. It also participates in aldol condensation reactions.
- 2-(Hydrazinylmethylideneamino)acetic acid:
- Common reagents include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reactions are typically carried out under mild to moderate temperatures.
- 2-oxopropanoic acid:
- Reagents such as sodium hydroxide for aldol condensation and hydrogen gas for reduction are commonly used. Reactions often require specific pH conditions and temperatures.
- 2-(Hydrazinylmethylideneamino)acetic acid:
- Major products include hydrazones, hydrazides, and substituted derivatives depending on the reaction conditions and reagents used.
- 2-oxopropanoic acid:
- Major products include lactic acid, acetaldehyde, and various aldol condensation products.
Applications De Recherche Scientifique
- 2-(Hydrazinylmethylideneamino)acetic acid:
- This compound is used in the synthesis of pharmaceuticals and agrochemicals. It serves as an intermediate in the production of hydrazine derivatives, which have applications in cancer treatment and as rocket propellants.
- 2-oxopropanoic acid:
- 2-oxopropanoic acid is a crucial intermediate in metabolic pathways such as glycolysis and the citric acid cycle. It is used in biochemical research to study cellular respiration and energy production. Additionally, it has applications in the food and cosmetic industries as a flavoring agent and exfoliant.
Mécanisme D'action
- 2-(Hydrazinylmethylideneamino)acetic acid:
- The compound exerts its effects by interacting with specific enzymes and proteins, leading to the formation of hydrazone derivatives. These derivatives can inhibit the activity of certain enzymes, thereby affecting metabolic pathways.
- 2-oxopropanoic acid:
- 2-oxopropanoic acid acts as a key intermediate in the conversion of glucose to energy. It is converted to acetyl coenzyme A, which enters the citric acid cycle to produce ATP. The compound also plays a role in the synthesis of amino acids and fatty acids.
Comparaison Avec Des Composés Similaires
- 2-(Hydrazinylmethylideneamino)acetic acid:
- Similar compounds include hydrazine derivatives such as hydrazinecarboxylic acid and hydrazinecarboxamide. These compounds share similar reactivity but differ in their specific applications and biological activities.
- 2-oxopropanoic acid:
- Similar compounds include other alpha-keto acids such as oxaloacetic acid and alpha-ketoglutaric acid. While these compounds share similar roles in metabolic pathways, 2-oxopropanoic acid is unique in its involvement in both glycolysis and the citric acid cycle.
Propriétés
Numéro CAS |
923060-71-3 |
|---|---|
Formule moléculaire |
C6H11N3O5 |
Poids moléculaire |
205.17 g/mol |
Nom IUPAC |
2-(hydrazinylmethylideneamino)acetic acid;2-oxopropanoic acid |
InChI |
InChI=1S/C3H7N3O2.C3H4O3/c4-6-2-5-1-3(7)8;1-2(4)3(5)6/h2H,1,4H2,(H,5,6)(H,7,8);1H3,(H,5,6) |
Clé InChI |
HHLITAGXQNJOJJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(=O)O.C(C(=O)O)N=CNN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(2,4-dichlorophenoxy)pyridin-4-yl]methanesulfonamide](/img/structure/B14183075.png)
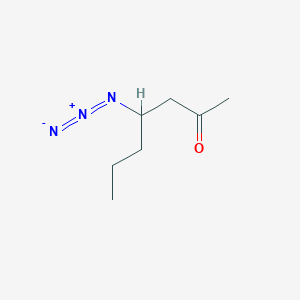
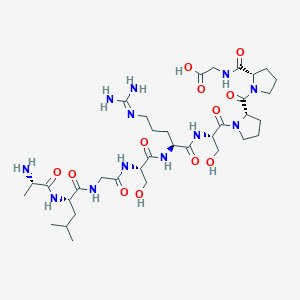
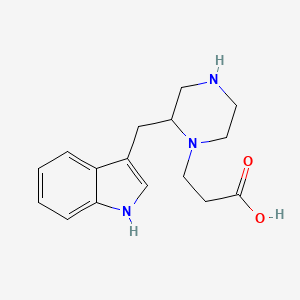
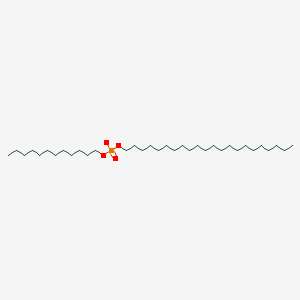

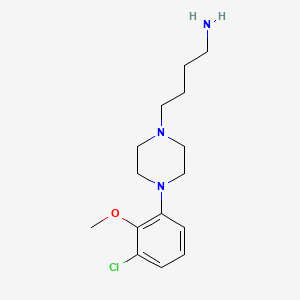
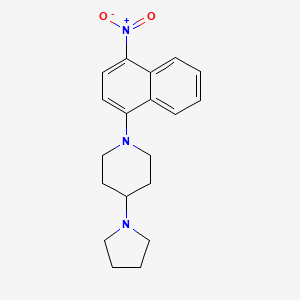
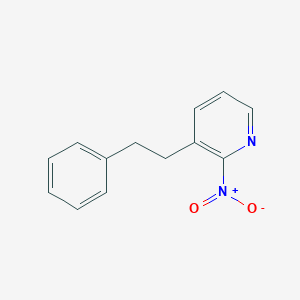
![1-(4-Ethoxyphenyl)-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene](/img/structure/B14183122.png)
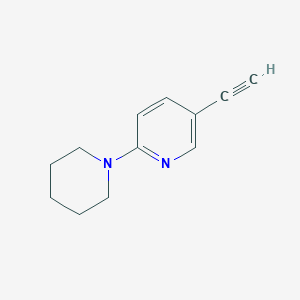
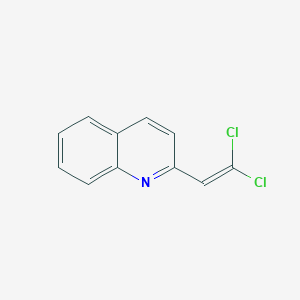
![3,5-Bis(dodecyloxy)-N-{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}benzamide](/img/structure/B14183148.png)
![5-(Hexyloxy)-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14183153.png)
